molecular formula C17H13N3 B11854253 3-Benzyl-3h-imidazo[4,5-f]quinoline CAS No. 13359-75-6

3-Benzyl-3h-imidazo[4,5-f]quinoline

Cat. No.: B11854253
CAS No.: 13359-75-6
M. Wt: 259.30 g/mol
InChI Key: RFPPPUIRSFCRQH-UHFFFAOYSA-N
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Description

3-Benzyl-3h-imidazo[4,5-f]quinoline is a synthetic organic compound belonging to the imidazoquinoline family, a class known for its significant immunomodulatory properties . While specific studies on this benzyl derivative are not extensively detailed in the literature, its core structure is closely related to documented TLR agonists and other immunomodulating agents. Patents for similar imidazo[4,5-f]quinoline compounds describe their utility as immunomodulating agents, highlighting their ability to enhance the immune response in mammals, which suggests a primary research application in immunology and pharmacology . The mechanism of action for this class of compounds is often linked to the modulation of Toll-like Receptors (TLRs), particularly TLR7 and TLR8 . Activation of these endosomal receptors triggers a signaling cascade through the adaptor protein MyD88, leading to the nuclear translocation of NF-κβ and the subsequent production of key inflammatory cytokines and type I interferons . This makes such compounds valuable as vaccine adjuvant candidates to boost adaptive immunity . Researchers may explore 3-Benzyl-3h-imidazo[4,5-f]quinoline for its potential role in stimulating innate and adaptive immune responses, with applications in areas such as antiviral research, cancer immunotherapy, and adjuvant development . The benzyl substitution at the 3-position is a point of interest for structure-activity relationship (SAR) studies, as modifications at this location can profoundly influence selectivity for TLR7 or TLR8 and thus alter the resulting cytokine profile . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

13359-75-6

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

3-benzylimidazo[4,5-f]quinoline

InChI

InChI=1S/C17H13N3/c1-2-5-13(6-3-1)11-20-12-19-17-14-7-4-10-18-15(14)8-9-16(17)20/h1-10,12H,11H2

InChI Key

RFPPPUIRSFCRQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC4=C3C=CC=N4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 3H-Imidazo[4,5-f]quinoline Nucleus

The synthesis of the 3H-imidazo[4,5-f]quinoline scaffold is a cornerstone for accessing a wide array of derivatives, including the title compound. The formation of this tricyclic system can be broadly approached through two main strategies: the construction of the imidazole (B134444) ring onto a pre-existing quinoline (B57606) core or the formation of the pyridine (B92270) ring of the quinoline system. researchgate.net

Cyclization Reactions for Imidazoquinoline Formation

A prevalent method for constructing the imidazo[4,5-f]quinoline nucleus involves the cyclization of appropriately substituted quinoline diamines. For instance, the Weidenhagen reaction, which involves the condensation of quinoline-5,6-diamine (B1297419) with an appropriate aldehyde, is a classic approach. researchgate.net In the context of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline synthesis, quinoline-5,6-diamine is reacted with furfural. researchgate.net

Another key cyclization strategy involves the reductive cyclization of a nitro-amino quinoline precursor. This method is often employed in the synthesis of related imidazoquinoline systems. For example, in the synthesis of imidazo[4,5-c]quinoline derivatives, a 3-nitro-4-aminoquinoline intermediate is reduced, typically with hydrogen gas over a palladium catalyst, to form a diaminoquinoline which then undergoes cyclization. nih.gov Similarly, the synthesis of imidazo[4,5-b]pyridines, a related heterocyclic system, utilizes a DMSO-mediated cyclization of 2,3-diaminopyridines with benzaldehydes in the presence of sodium metabisulfite. mdpi.com

More contemporary methods have also been developed. For instance, an iodine-mediated decarboxylative cyclization has been reported for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions, offering a more environmentally friendly alternative. nih.govrsc.org

Precursor Synthesis and Functionalization Strategies

The synthesis of the necessary precursors is as critical as the final cyclization step. For the quinoline-based precursors, multi-step sequences are often required. A common starting point is a substituted quinoline, which is then functionalized to introduce the necessary amino groups for imidazole ring formation.

For example, the synthesis of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline starts with the preparation of quinoline-5,6-diamine. researchgate.net In other cases, commercially available quinolin-4-ols are nitrated and then chlorinated to provide reactive intermediates for further functionalization. nih.gov For instance, 3-nitroquinolin-4-ol (B21240) can be chlorinated with phosphorus oxychloride (POCl3) to yield the corresponding 4-chloro-3-nitroquinoline (B17048). rsc.org This chloro-intermediate can then undergo nucleophilic substitution with amines. rsc.orgvulcanchem.com

The synthesis of precursors for related imidazo-fused systems often involves similar strategies. For example, the synthesis of imidazo[4,5-c]quinoline derivatives has been achieved starting from quinolin-4-ol, which is nitrated, chlorinated, and then reacted with various benzylamines to introduce the N1-substituent. nih.gov

Approaches for Regioselective Benzylation at the N3-Position of Imidazo[4,5-f]quinoline

Once the 3H-imidazo[4,5-f]quinoline nucleus is formed, or during its synthesis, the introduction of a benzyl (B1604629) group specifically at the N3 position is a key challenge due to the presence of multiple nitrogen atoms.

Direct Benzylation Protocols

Direct benzylation of the pre-formed 3H-imidazo[4,5-f]quinoline nucleus can lead to a mixture of N1 and N3-benzylated isomers. The regioselectivity of this reaction is influenced by factors such as the solvent, base, and the nature of the substituents on the imidazoquinoline core.

In a related system, the alkylation of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide in a potassium hydroxide-dimethyl sulfoxide (B87167) (KOH-DMSO) system resulted in a mixture of N1-methyl and N3-methyl isomers, with the N3-methyl derivative being the predominant product. researchgate.net This suggests that direct benzylation of the 3H-imidazo[4,5-f]quinoline core with benzyl bromide or a similar reagent could potentially favor the desired N3-isomer under specific conditions.

For other heterocyclic systems like hydantoins, direct N3-alkylation with benzyl bromide has been achieved in good yield using potassium carbonate in DMF. beilstein-journals.org

Multi-step Synthetic Sequences Incorporating Benzyl Introduction

To overcome the regioselectivity issues associated with direct benzylation, multi-step synthetic sequences that introduce the benzyl group at an earlier stage are often preferred. This approach involves using a benzyl-substituted precursor in the cyclization step.

A representative strategy involves the reaction of a 4-chloro-3-nitroquinoline derivative with benzylamine. The resulting N-benzylamino-nitroquinoline can then undergo reductive cyclization to form the 3-benzyl-3H-imidazo[4,5-f]quinoline. vulcanchem.com This method ensures that the benzyl group is unambiguously located at the desired N3 position.

In the synthesis of related imidazo[4,5-c]quinoline derivatives, substituted benzylamines are reacted with 4-chloro-3-nitroquinolines to introduce the N1-benzyl group before the imidazole ring is formed. nih.gov A similar strategy could be adapted for the synthesis of N3-benzylated imidazo[4,5-f]quinolines by starting with the appropriate quinoline-5,6-diamine precursor where one of the amino groups is already benzylated.

Novel Synthetic Strategies for 3-Benzyl-3H-imidazo[4,5-f]quinoline and its Analogs

The quest for more efficient and versatile synthetic routes has led to the development of novel strategies. These often involve one-pot reactions, multicomponent reactions, and the use of modern catalytic systems. purdue.edu

For instance, a one-pot, three-component reaction has been developed for the synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones, which could potentially be adapted for the synthesis of imidazoquinoline systems. acs.org

Furthermore, novel cyclization reactions are being explored. A microwave-assisted, single-pot method has been used to synthesize pyrido-fused imidazo[4,5-c]quinolines. researchgate.net Such microwave-assisted synthesis could potentially be applied to accelerate the synthesis of 3-benzyl-3H-imidazo[4,5-f]quinoline.

The use of click chemistry has also emerged as a powerful tool for creating diverse libraries of imidazoquinoline analogs. rsc.org While not directly applied to the synthesis of the title compound in the provided search results, this strategy offers a promising avenue for the future development of novel analogs.

Below is a table summarizing some of the key synthetic reactions discussed:

Reaction TypeReactantsProductReference(s)
Weidenhagen ReactionQuinoline-5,6-diamine, Furfural2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline researchgate.net
Reductive Cyclization3-Nitro-4-aminoquinoline derivativeImidazo[4,5-c]quinoline derivative nih.gov
Iodine-Mediated Decarboxylative Cyclizationα-Amino acids, 2-Methyl quinolinesImidazo[1,5-a]quinolines nih.govrsc.org
Direct N-Alkylation2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline, Methyl iodideN1 and N3-methyl isomers researchgate.net
Nucleophilic Substitution & Cyclization4-Chloro-3-nitroquinoline, Benzylamine3-Benzyl-3H-imidazo[4,5-f]quinoline (proposed) vulcanchem.com

Microwave-Assisted Synthesis of Imidazoquinoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. researchgate.net This technique has been successfully applied to the synthesis of various imidazoquinoline derivatives, offering significant advantages over conventional heating methods. researchgate.netniscpr.res.in

Microwave irradiation can be employed in both solvent-free and solution-phase reactions. researchgate.net For instance, the synthesis of 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one derivatives has been achieved with high efficiency using microwave heating. researchgate.net This method often leads to shorter reaction times, cleaner reaction profiles, and easier work-up procedures. researchgate.net The use of microwave assistance in multi-component reactions (MCRs) has proven particularly effective for generating diverse heterocyclic libraries. beilstein-journals.org For example, a three-component reaction of 2-aminopyridines, aldehydes, and isocyanides to form 3-amino-substituted imidazo[1,2-a]pyridines can be completed in minutes with high yields under microwave irradiation. arkat-usa.org Similarly, novel N-arylated-dihydrobenzo[g]quinoline-5,10-diones have been synthesized via a microwave-assisted three-component approach. nih.gov

The efficiency of microwave-assisted synthesis is often enhanced by the use of catalysts. For example, p-toluenesulfonic acid has been used to catalyze the sequential two-step, one-pot synthesis of imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives under microwave conditions. nih.gov The choice of solvent can also play a crucial role, with greener solvents like ethanol-water mixtures being utilized to develop more environmentally friendly protocols. beilstein-journals.orgnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Feature Microwave-Assisted Synthesis Conventional Heating
Reaction Time Significantly reduced (minutes vs. hours) researchgate.netniscpr.res.in Often requires long reaction times
Yields Generally higher researchgate.netarkat-usa.org Can be lower due to side reactions
Purity Often higher, with easier work-up arkat-usa.org May require extensive purification
Energy Efficiency More efficient due to direct molecular heating derpharmachemica.com Less efficient energy transfer

One-Pot Reaction Methodologies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. youtube.com This approach has been widely adopted for the synthesis of complex heterocyclic systems like imidazoquinolines.

A variety of one-pot multicomponent reactions (MCRs) have been developed for the synthesis of quinoline and imidazoquinoline derivatives. frontiersin.orgpurdue.edu For example, a one-pot, three-component reaction of 2-aminobenzimidazole, aryl aldehydes, and 5-phenyl-cyclohexane-1,3-dione in ethanol (B145695) has been used to synthesize 3-phenyl-3,4,5,12-tetrahydrobenzo niscpr.res.innih.govimidazo[2,1-b]quinazolin-1(2H)-ones with high yields. nih.gov This method is not only efficient but also utilizes a green and reusable solvent. nih.gov

Similarly, amino-functionalized benzo niscpr.res.innih.govimidazo[2,1-a]isoquinolines and isoquinolino[3,4-b]quinoxalines have been synthesized through operationally simple one-pot protocols involving commercially available starting materials. nih.govfigshare.com These atom-economical transformations often proceed with high efficiency. nih.gov The synthesis of various other quinoline derivatives, such as pyrimido[4,5-b]quinolines and benzo[f]thiopyrano[3,4-b]quinolin-11(8H)-ones, has also been achieved using one-pot MCRs. nih.govresearchgate.net

The conditions for these one-pot reactions can be tailored to achieve desired outcomes. For instance, the synthesis of imidazol-2-yl-1H-quinolin-2-ones from 2-chloroquinolin-3-carbaldehyde and aromatic o-diamines can be performed in 70% aqueous acetic acid, with the addition of Amberlyst-15 increasing both the reaction speed and product yield. researchgate.net

Table 2: Examples of One-Pot Syntheses of Imidazoquinoline-related Scaffolds

Product Scaffold Reactants Conditions Reference
Imidazol-2-yl-1H-quinolin-2-ones 2-Chloroquinolin-3-carbaldehyde, Aromatic o-diamines 70% aq. Acetic acid, Amberlyst-15 researchgate.net
Benzo niscpr.res.innih.govimidazo[2,1-a]isoquinolines o-Phenylenediamine, o-Cyanobenzaldehyde, Alkylating agent DMF, 80 °C nih.gov
4-Arylidene imidazolin-5-ones l-Amino acid methyl esters, Iso(thio/seleno)cyanates, α-Bromoketones - nih.gov
3-Phenyl-3,4,5,12-tetrahydrobenzo niscpr.res.innih.govimidazo[2,1-b]quinazolin-1(2H)-ones 2-Aminobenzimidazole, Aryl aldehydes, 5-Phenyl-cyclohexane-1,3-dione Ethanol, Reflux nih.gov

Tandem Reaction Sequences for Imidazoquinoline Scaffold Construction

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without the need for isolating intermediates. This strategy allows for the rapid construction of complex molecular architectures from simple starting materials.

The synthesis of fused heterocyclic systems such as benzo niscpr.res.innih.govimidazo[2,1-a]isoquinolines and isoquinolino[3,4-b]quinoxalines can be achieved through tandem cyclization strategies. nih.gov These one-pot protocols are operationally simple and demonstrate good atom economy. nih.gov For example, a Tf2O-mediated tandem synthesis of tetrahydropyrroloquinazolines has been developed from amino amides and aldehydes, where both heterocyclic rings are assembled in a single pot. nih.gov

A proposed mechanism for the synthesis of pyridopyrimidines involves a Knoevenagel condensation followed by an aza-ene reaction and subsequent cyclization, illustrating a typical tandem sequence. beilstein-journals.org Similarly, the synthesis of imidazo[1,5-a]pyridines can be achieved through a tandem sp3 C–H amination reaction. beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions in Imidazoquinoline Synthesis

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. ias.ac.inresearchgate.net These methods have been extensively applied to the synthesis of quinoline and imidazoquinoline scaffolds. ias.ac.in

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has been utilized to synthesize highly substituted imidazoquinolines. nih.gov This approach allows for the efficient installation of various functional groups on the benzene (B151609) ring of the quinoline system. nih.gov For instance, iodoimidazoles can be coupled with 2-amino-4-methoxycarbonylphenylboronic acid to form key intermediates that are then cyclized to the desired imidazoquinolines. nih.gov The efficiency of this cross-coupling can be influenced by factors such as ligand choice, base, and steric effects. nih.gov

Copper-catalyzed reactions have also been employed in the synthesis of imidazoquinolines. For example, a CuI-catalyzed one-pot assembly has been used for the synthesis of benzo niscpr.res.innih.govimidazo[1,2-c]quinazolines from 2-(2-bromoaryl)benzimidazoles and primary amides. mdpi.com Other transition metals like manganese and iron have also been used to catalyze the synthesis of quinazolines through various C-H functionalization and dehydrogenative coupling strategies. nih.gov

Table 3: Transition Metal-Catalyzed Reactions in Imidazoquinoline Synthesis

Reaction Type Catalyst/Reagents Product Scaffold Reference
Suzuki-Miyaura Coupling Pd catalyst, Iodoimidazole, Arylboronic acid Imidazoquinolines nih.govnih.gov
C-N Coupling CuI, Primary amides Benzo niscpr.res.innih.govimidazo[1,2-c]quinazolines mdpi.com
Dehydrogenative Coupling Mn(I) complex, 2-Aminobenzylalcohol, Amides 2-Substituted quinazolines mdpi.com
C(sp3)-H Oxidation FeCl2, t-BuOOH Quinazolines nih.gov

Green Chemistry Approaches in 3-Benzyl-3H-imidazo[4,5-f]quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

The use of microwave irradiation is considered a green chemistry approach as it often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. researchgate.netresearcher.life Solvent-free reaction conditions, often employed in conjunction with microwave heating or the use of solid supports like silica (B1680970) gel or montmorillonite (B579905) K-10 clay, further enhance the environmental friendliness of a synthetic protocol. niscpr.res.inresearchgate.net

The development of one-pot multicomponent reactions is another key aspect of green chemistry, as it minimizes waste by reducing the number of purification steps. frontiersin.org The use of environmentally benign and reusable solvents, such as water or ethanol, is also a significant step towards greener synthesis. nih.govfrontiersin.orgnih.gov For example, the synthesis of imidazo[1,2-a]pyridines has been achieved in lemon juice, a natural and acidic medium. researcher.life Catalysts that are recyclable and non-toxic, such as chitosan (B1678972) or certain metal-organic frameworks, also contribute to the development of sustainable synthetic methods. researchgate.netbeilstein-journals.org

Chemical Reactivity and Derivatization of 3-Benzyl-3H-imidazo[4,5-f]quinoline

The chemical reactivity of the 3-Benzyl-3H-imidazo[4,5-f]quinoline scaffold allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications can be targeted at either the quinoline or the imidazole ring system.

Functional Group Interconversions on the Quinoline and Imidazole Rings

The imidazoquinoline core possesses several sites that are amenable to functional group interconversions. For instance, substituents on the aromatic rings can be modified through standard aromatic substitution reactions. Halogen atoms, often introduced during the synthesis, serve as versatile handles for further derivatization through cross-coupling reactions. vanderbilt.edu

The synthesis of various imidazoquinoline derivatives with thio-, chloro-, and hydroxyl functionalities has been reported. nih.gov These functional groups can be introduced through reactions such as the Vilsmeier-Haack reaction followed by cyclization and subsequent nucleophilic substitution. nih.gov The resulting derivatives can exhibit different electronic and steric properties, which can be useful for structure-activity relationship studies.

Derivatization can also occur at the nitrogen atoms of the imidazole ring. For example, N1-modified imidazoquinolines have been synthesized to explore their biological activities. nih.govacs.org The synthesis of these derivatives often involves a multi-step sequence, including the construction of the N1-substituted imidazole ring followed by annulation to form the quinoline portion. nih.gov

The benzyl group at the 3-position of the imidazole ring can also be a site for chemical modification, although this is less commonly reported. The reactivity of the methylene (B1212753) bridge could potentially be exploited for further functionalization.

Furthermore, the synthesis of benzo[f]quinoline (B1222042) derivatives with various heterocyclic scaffolds at the 3-position has been achieved, starting from 3-chlorobenzo[f]quinoline-2-carbaldehyde. nih.gov This demonstrates the utility of a reactive functional group on the quinoline ring for introducing diverse substituents. The subsequent transformation of these derivatives, for example, through Buchwald-Hartwig amination or Sonogashira coupling, further expands the accessible chemical space. acs.org

Modification of the Benzyl Moiety

The benzyl group attached to the imidazole ring offers several avenues for chemical modification, both through reactions on the phenyl ring and cleavage of the benzylic C-N bond.

Reactions on the Phenyl Ring: While specific studies on the direct electrophilic substitution of the phenyl ring in 3-Benzyl-3h-imidazo[4,5-f]quinoline are not extensively documented, reactions on analogous N-benzyl heterocyclic systems provide a strong precedent. The benzyl group, being a substituted toluene (B28343) derivative, can undergo typical electrophilic aromatic substitution reactions. However, the reaction conditions must be carefully selected to avoid side reactions on the electron-rich imidazoquinoline core.

Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. libretexts.orgmasterorganicchemistry.com In the context of N-benzyl heterocycles, these reactions can introduce alkyl or acyl groups to the phenyl ring, typically at the ortho- and para-positions. For instance, the Friedel-Crafts benzoylation of N-methylpyrrole has been shown to proceed effectively, with the regiochemistry influenced by the reaction conditions and catalyst systems. nih.gov It is plausible that similar transformations could be applied to the benzyl group of the title compound, likely requiring a Lewis acid catalyst like AlCl₃. libretexts.orgethz.ch The reaction's success would depend on the relative reactivity of the benzyl ring versus the fused heterocyclic system.

Halogenation and Nitration: The introduction of halogen or nitro groups onto the benzyl ring can also be achieved. Standard nitration of imidazole derivatives often utilizes nitric acid in trifluoroacetic anhydride. youtube.com Halogenation of N-benzyl-imidazole derivatives has been documented, leading to iodo-substituted compounds. nih.gov These modifications provide handles for further synthetic transformations, such as cross-coupling reactions.

Cleavage of the N-Benzyl Group: The N-benzyl group can serve as a protecting group for the imidazole nitrogen and can be removed under specific conditions. A common method for the N-debenzylation of various nitrogen-containing heterocycles, including imidazoles and benzimidazoles, involves treatment with potassium tert-butoxide in DMSO with an oxygen atmosphere. This base-promoted oxidative cleavage is efficient and tolerant of many functional groups, providing the N-unsubstituted imidazo[4,5-f]quinoline core.

Modification Type Reagent/Conditions Product Type Applicable To Reference
Friedel-Crafts AcylationAcyl Halide, Lewis Acid (e.g., AlCl₃)Aryl KetoneBenzene, N-Methylpyrrole masterorganicchemistry.comnih.gov
Friedel-Crafts AlkylationAlkyl Halide, Lewis Acid (e.g., AlCl₃)Alkylated AreneBenzene libretexts.orgethz.ch
HalogenationN-Iodosuccinimide (NIS) or I₂Iodinated ImidazoleN-Benzylimidazole youtube.comnih.gov
NitrationHNO₃, (CF₃CO)₂ONitroimidazoleImidazole derivatives youtube.com
N-DebenzylationKOtBu, DMSO, O₂N-H ImidazoquinolineN-Benzylated Heterocycles

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The imidazo[4,5-f]quinoline scaffold is a fused heterocyclic system composed of an electron-deficient pyridine ring and a more electron-rich benzene and imidazole ring. This electronic distribution dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS): In fused systems like quinoline, electrophilic attack preferentially occurs on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient nitrogen-containing ring. quimicaorganica.orguci.edu The nitrogen atom deactivates the pyridine ring towards electrophiles. This principle extends to the imidazo[4,5-f]quinoline system.

Regioselectivity: Studies on quinoline itself show that electrophilic substitution, such as nitration and halogenation, occurs at positions 5 and 8. quimicaorganica.org This preference is due to the greater stability of the resulting cationic intermediate (arenium ion), where the aromaticity of the pyridine ring can be preserved. quimicaorganica.org In a highly relevant study on 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline, electrophilic substitution reactions like bromination and nitration were shown to occur on the quinoline fragment under certain conditions, consistent with this pattern. researchgate.net The imidazole ring, being electron-rich, is also a potential site for electrophilic attack, particularly at the C-2 position if unsubstituted. However, in the title compound, this position is part of the fused system.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack is favored on the electron-deficient pyridine portion of the quinoline nucleus. The presence of a good leaving group, typically a halogen, is usually required for these reactions to proceed.

Regioselectivity: In the quinoline system, nucleophilic substitution occurs at positions 2 and 4. Studies on 4-chloroquinolines demonstrate that the chlorine atom at the 4-position is readily displaced by various nucleophiles. mdpi.comresearchgate.net This reactivity is leveraged in the synthesis of related imidazo[4,5-c]quinolin-2-ones, where an acid-promoted amination at the 4-chloro position is a key step. nih.gov Similarly, the synthesis of 1-substituted imidazo[4,5-c]quinoline derivatives often involves the nucleophilic aromatic substitution of a 4-chloro moiety. binghamton.edunih.gov Therefore, if 3-Benzyl-3h-imidazo[4,5-f]quinoline were functionalized with a chlorine atom, the most probable sites for nucleophilic attack would be on the pyridine-derived portion of the heterocycle. For instance, amination of chloro-imidazo[4,5-f]quinolines would likely proceed at a position corresponding to the 2 or 4 position of the original quinoline ring.

Reaction Type Position(s) on Quinoline Core Reasoning Example Reaction Reference
Electrophilic Substitution5 and 8Attack on the electron-rich carbocyclic ring; stable arenium ion intermediate.Nitration, Halogenation quimicaorganica.orguci.eduresearchgate.net
Nucleophilic Substitution4 (if substituted with a leaving group)Attack on the electron-deficient heterocyclic ring.Amination of 4-chloroquinolines mdpi.comnih.govbinghamton.edunih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the mapping of the molecular framework.

In the ¹H NMR spectrum of a related compound, 3-(4-bromobenzyl)-2-phenylquinoline, the signals for the quinoline (B57606) and benzyl (B1604629) protons are distinctly resolved. For instance, the proton signals of the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with specific coupling patterns revealing their relative positions. rsc.org The benzylic protons (CH₂) attached to the imidazole (B134444) ring would be expected to appear as a characteristic singlet further upfield, typically in the range of δ 4.0-5.5 ppm, due to the shielding effect of the adjacent nitrogen and aromatic systems.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the heterocyclic rings appearing at lower field (δ 120-160 ppm) due to their sp² hybridization and the influence of the electronegative nitrogen atoms. The benzylic carbon would be identifiable in a more shielded region of the spectrum. Analysis of related quinoline derivatives indicates that the carbon signals of the fused ring system are highly dependent on the substitution pattern. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 3-Benzyl-3H-imidazo[4,5-f]quinoline based on Analogous Structures

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Imidazo[4,5-f]quinoline Protons7.0 - 9.0115 - 160
Benzyl Protons (aromatic)7.2 - 7.5125 - 140
Benzyl Protons (CH₂)4.0 - 5.545 - 60

Note: These are estimated ranges and the actual values can be influenced by solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For 3-Benzyl-3H-imidazo[4,5-f]quinoline (C₁₇H₁₃N₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass.

Electron Ionization (EI) mass spectrometry of similar benzyl-substituted quinolines often results in fragmentation patterns that reveal the stable components of the molecule. A common fragmentation pathway involves the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation ([C₇H₇]⁺) at m/z 91. Another significant fragment would likely correspond to the loss of the benzyl group from the molecular ion, resulting in a peak for the imidazo[4,5-f]quinoline cation. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula. rsc.org

Table 2: Predicted Key Mass Spectrometry Fragments for 3-Benzyl-3H-imidazo[4,5-f]quinoline

Fragment Ion Structure Predicted m/z
Molecular Ion[C₁₇H₁₃N₃]⁺~259.11
Benzyl Cation[C₇H₇]⁺91
Imidazo[4,5-f]quinoline Cation[C₁₀H₆N₃]⁺~168.06

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Benzyl-3H-imidazo[4,5-f]quinoline would exhibit characteristic absorption bands corresponding to its structural features.

The aromatic C-H stretching vibrations of both the quinoline and benzyl rings would appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic system would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The presence of the benzyl group would be further confirmed by the C-H bending vibrations of the monosubstituted benzene (B151609) ring. For instance, in related compounds like 3-(4-iodobenzyl)-2-phenylquinoline, characteristic IR peaks are observed for C-H stretching and aromatic ring vibrations. rsc.org

Table 3: Expected Characteristic Infrared Absorption Bands for 3-Benzyl-3H-imidazo[4,5-f]quinoline

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₂)2850 - 2960
C=C and C=N Stretch (aromatic)1400 - 1650
C-H Bend (aromatic)690 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the imidazo[4,5-f]quinoline core is expected to result in strong absorption in the ultraviolet and possibly the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of quinoline itself shows characteristic absorption bands, and the fusion of the imidazole ring and the presence of the benzyl substituent would be expected to cause a bathochromic (red) shift in these absorptions. Studies on benzimidazole (B57391) quinoline derivatives have shown absorption maxima in the range of 330-360 nm. purdue.edu The specific λ(max) values for 3-Benzyl-3H-imidazo[4,5-f]quinoline would be influenced by the solvent polarity.

Table 4: Anticipated UV-Vis Absorption Maxima for 3-Benzyl-3H-imidazo[4,5-f]quinoline

Electronic Transition Anticipated λ(max) (nm)
π → π*250 - 380

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 3-Benzyl-3H-imidazo[4,5-f]quinoline can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis would reveal the planarity of the fused imidazo[4,5-f]quinoline ring system and the orientation of the benzyl group relative to this plane. Such data is invaluable for understanding packing forces in the crystal lattice and for correlating solid-state structure with the spectroscopic data obtained in solution. While no specific X-ray crystallographic data for 3-Benzyl-3H-imidazo[4,5-f]quinoline is currently published, the structures of many related heterocyclic compounds have been determined using this method, providing a strong basis for predicting its solid-state conformation.

Structure Activity Relationship Sar Studies of 3 Benzyl 3h Imidazo 4,5 F Quinoline Derivatives

Positional and Substituent Effects on Biological Activity of Imidazo[4,5-f]quinoline Derivatives

The biological activity of imidazoquinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Studies on related imidazo[4,5-f]quinolines and their isosteres, such as pyrazolo[3,4-f]quinolines, have demonstrated that minor structural modifications can lead to significant changes in their immunostimulatory or other biological effects. nih.gov

Furthermore, substitutions on the quinoline (B57606) portion of the molecule can modulate activity. While specific data for 3-benzyl-3H-imidazo[4,5-f]quinoline is lacking, research on other quinoline-based agents has shown that substituents on the benzene (B151609) ring of the quinoline can influence properties like multidrug resistance reversal. nih.gov

Table 1: Positional and Substituent Effects on Related Imidazoquinoline Analogues

Compound ClassKey Structural FeatureObserved Biological EffectReference
Pyrazolo[3,4-f]quinolinesFused pyrazole (B372694) ringPotent in vivo immunostimulatory activity nih.gov
Pyrazolo[4,3-f]quinolinesRegioisomeric fused pyrazole ringInactive nih.gov

This table is illustrative and based on related compound classes due to the lack of specific data for 3-benzyl-3H-imidazo[4,5-f]quinoline derivatives.

Influence of the Benzyl (B1604629) Group on Receptor Binding and Enzyme Inhibition Profiles

The benzyl group at the 3-position of the imidazole (B134444) ring is a defining feature of the target compound. While direct studies on the influence of this specific benzyl group in 3-benzyl-3H-imidazo[4,5-f]quinoline are not available, research on other heterocyclic scaffolds provides some insights. For example, in a series of benzimidazo[3,2-a]quinolinium chlorides, the presence and substitution pattern of a benzyl group at the N-7 position significantly impacted their biological activity and cell toxicity. google.com

The benzyl group, being a bulky and lipophilic moiety, can influence receptor binding and enzyme inhibition through several mechanisms:

Steric Interactions: The size and orientation of the benzyl group can either promote or hinder the binding of the molecule to its biological target.

Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic interactions with corresponding pockets in a receptor or enzyme active site, potentially increasing binding affinity.

Pi-Stacking Interactions: The aromatic nature of the benzyl group allows for potential π-π stacking interactions with aromatic amino acid residues in the target protein.

Further research is necessary to elucidate the precise role of the 3-benzyl group in the context of the imidazo[4,5-f]quinoline scaffold and its impact on specific receptor binding and enzyme inhibition profiles.

Heteroaromatic Substitution Effects on Pharmacological Potency

The substitution of one aromatic or heteroaromatic ring system for another can dramatically alter the pharmacological potency of a compound. In the context of quinoline-based kinase inhibitors, for example, replacing a quinoline ring with a pyridine (B92270) or a methyl-imidazole has been shown to modulate potency and selectivity. acs.org

While these studies were not performed on the 3-benzyl-3H-imidazo[4,5-f]quinoline scaffold, they provide a strong rationale for exploring various heteroaromatic substitutions on this core to optimize pharmacological potency.

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into its target binding site. Conformational analysis of quinoline derivatives has shown that the relative orientation of different parts of the molecule can be crucial for activity. For instance, in a series of quinoline derivatives designed to reverse multidrug resistance, it was found that a non-planar conformation between two aryl rings in the hydrophobic moiety was a key feature for high activity. nih.gov This deviation from planarity was thought to facilitate interaction with the P-170 glycoprotein. nih.gov

For 3-benzyl-3H-imidazo[4,5-f]quinoline, the rotational freedom of the benzyl group around the single bond connecting it to the imidazole ring would be a key conformational parameter. The preferred conformation would likely be one that maximizes favorable interactions with the biological target while minimizing steric clashes. The planar imidazo[4,5-f]quinoline core likely facilitates π-π stacking interactions. vulcanchem.com

Detailed conformational analysis, through computational modeling and experimental techniques like X-ray crystallography and NMR, is essential to understand the spatial arrangement of 3-benzyl-3H-imidazo[4,5-f]quinoline derivatives and to correlate these findings with their biological activities. Currently, such specific studies for this compound are not available in the literature.

Ligand Efficiency and Lipophilic Efficiency in 3-Benzyl-3H-imidazo[4,5-f]quinoline Scaffolds

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for assessing the quality of a lead compound. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LipE relates affinity to its lipophilicity (logP). These parameters help in identifying compounds that achieve their potency through specific, high-quality interactions rather than simply through large size or high lipophilicity, which can often be associated with poor pharmacokinetic properties.

While there is no specific data on the LE and LipE of 3-benzyl-3H-imidazo[4,5-f]quinoline derivatives, general principles from the broader field of medicinal chemistry can be applied. The introduction of the benzyl group would significantly increase the number of heavy atoms and the lipophilicity of the parent imidazo[4,5-f]quinoline scaffold. Therefore, to maintain favorable LE and LipE values, a corresponding significant increase in biological potency would be required.

The optimization of these parameters would involve a careful balance of potency, size, and lipophilicity through strategic modifications of the 3-benzyl-3H-imidazo[4,5-f]quinoline scaffold.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometry, electronic properties, and reactivity. For quinoline-based compounds, DFT calculations, often using the B3LYP functional, help in understanding their behavior at a molecular level.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to remove an electron from the HOMO to the LUMO. nih.gov This charge transfer interaction is responsible for the bioactivity of many molecules. scirp.org

For various related quinoline (B57606) and imidazo-pyridine derivatives, DFT calculations have been used to determine these values. For instance, studies on benzo[f]quinoline (B1222042) derivatives and BF2-functionalized imidazo[1,5-a]pyridin-3-yl)phenols have shown how substituents can modulate the HOMO-LUMO gap. nih.govnih.gov Compounds with lower energy gaps are expected to be more potent inhibitors in biological systems. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Compounds Note: This table presents data for compounds structurally related to 3-Benzyl-3h-imidazo[4,5-f]quinoline to illustrate the application of HOMO-LUMO analysis. Specific values for the title compound are not available in the cited literature.

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Quinoline-6.646-1.8164.83 scirp.org
BF2-Functionalized Imidazo[1,5-a]pyridin-3-yl)phenol (Cl-substituted)--2.472 nih.gov
BF2-Functionalized Imidazo[1,5-a]pyridin-3-yl)phenol (OMe-substituted)--2.087 nih.gov
Temozolomide (Neutral, Gas Phase)--4.40 aimspress.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface plots electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting regions.

For quinoline-based structures, MEP maps can identify the nitrogen atoms and other electronegative groups as likely sites for interaction with positive centers, such as protons or metal ions. researchgate.net In addition to MEPs, global reactivity descriptors like electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the reactivity of the molecule. researchgate.net

DFT calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. For example, in studies of quinazoline (B50416) derivatives, the calculated signals for aromatic protons and carbons can be correlated with experimental spectra to affirm the molecular structure. researchgate.net

IR (Infrared): DFT can compute the vibrational frequencies of a molecule. These theoretical frequencies often correspond well with the absorption bands observed in an experimental IR spectrum, helping to identify characteristic functional groups like C=N, N-H, and C-H stretches. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. This includes the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths. For the parent quinoline molecule, the calculated absorption wavelength shows good agreement with experimental data. scirp.org These predictions help in understanding the electronic transitions within the molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug design to understand and predict ligand-target interactions.

Docking studies on compounds analogous to 3-Benzyl-3H-imidazo[4,5-f]quinoline have identified key interactions within the active sites of various protein kinases, which are common targets for this class of compounds. nih.govgoogle.com These interactions are crucial for the stability of the ligand-protein complex and are typically non-covalent. Common interactions include:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and amino acid residues in the protein's binding pocket is a primary contributor to binding affinity. For instance, the pyrazolo group of a 3H-pyrazolo[4,3-f]quinoline inhibitor was shown to interact with the hinge region residue Cys694 in the FLT3 kinase.

π-π Stacking: The planar aromatic systems of the quinoline core can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

Hydrophobic Interactions: The benzyl (B1604629) group and other nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar pockets in the receptor.

Studies on benzo[f]quinoline derivatives have revealed strong binding to key nucleobases and amino acids like CYS 366 and ASN 411 in the HCV NS5B polymerase through such interactions. nih.gov

Molecular docking programs calculate a score or binding energy (typically in kcal/mol) that estimates the binding affinity between the ligand and the target protein. A lower (more negative) binding energy indicates a stronger, more favorable interaction. The root-mean-square deviation (RMSD) is also calculated to measure the average distance between the atoms of the docked ligand and a reference orientation.

For example, a molecular docking study of a benzo[f]quinoline derivative against the CDK-5 enzyme reported a binding energy of -6.6320 kcal/mol with an RMSD of 0.9477 Å, which was comparable to the co-crystallized ligand, indicating a strong binding affinity. nih.gov Similarly, docking of 3-benzyl-quinazolinone analogues into the ATP binding site of EGFR-TK showed a binding mode similar to the known inhibitor erlotinib. nih.gov

Table 2: Representative Molecular Docking Data for Related Heterocyclic Compounds Note: This table presents data for compounds structurally related to 3-Benzyl-3h-imidazo[4,5-f]quinoline to illustrate the prediction of binding affinities. Specific values for the title compound are not available in the cited literature.

Compound ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesSource
Benzo[f]quinoline derivativeCDK-5-6.6320- nih.gov
Benzo[f]quinoline derivativeHCV NS5B Polymerase> Co-crystallized ligandCYS 366, ASN 411 nih.gov
3-benzyl-4(3H)quinazolinoneEGFR-TKNot specifiedSimilar to Erlotinib nih.gov
3H-pyrazolo[4,3-f]quinolineFLT3 KinaseNot specifiedCys694

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. abjournals.org

QSAR models are developed by correlating calculated molecular descriptors (properties like hydrophobicity, electronic effects, and steric size) of a set of molecules with their experimentally measured biological activities (e.g., IC₅₀ values). The goal is to create a statistically significant model that can predict the activity of new, unsynthesized compounds. mdpi.com

For classes of compounds similar to 3-Benzyl-3H-imidazo[4,5-f]quinoline, QSAR studies have been highly effective. For example, 2D-QSAR models for imidazoquinazoline derivatives have been developed to predict their antitumor activity against human breast cancer cell lines. mdpi.com In another study on quinolinone-based compounds against Mycobacterium tuberculosis, a QSAR model identified that van der Waals volume, electron density, and electronegativity were pivotal for antitubercular activity. nih.gov These models are validated using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²), where values closer to 1.0 indicate a highly predictive model. researchgate.net

Table 3: Statistical Parameters for a Representative 3D-QSAR Model of Quinoline Derivatives

Parameter Value Interpretation
0.91 Excellent internal predictive power (cross-validation).
0.96 High correlation between predicted and observed activities for the training set.
F-value 179.0 High statistical significance of the model.
r²_pred 0.905 Excellent predictive power for the external test set.

Data derived from a study on quinoline derivatives as PDE4B inhibitors. researchgate.net

3D-QSAR and pharmacophore modeling extend QSAR by considering the three-dimensional properties of molecules. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

These models identify key features such as:

Hydrogen Bond Acceptors (A)

Hydrogen Bond Donors (D)

Aromatic Rings (R)

Hydrophobic groups (H)

Positive/Negative Ionizable groups (P/N)

For example, a pharmacophore model developed for quinoline derivatives as VEGFR-2 inhibitors identified a five-point hypothesis with two hydrogen bond acceptors, one donor, and two aromatic rings as crucial for activity. researchgate.net Another study on different quinoline analogs as tubulin inhibitors generated a six-point pharmacophore model (AAARRR) consisting of three hydrogen bond acceptors and three aromatic rings. nih.gov By mapping 3-Benzyl-3H-imidazo[4,5-f]quinoline onto such a pharmacophore, researchers could predict its potential activity and suggest modifications to the benzyl or imidazoquinoline core to enhance binding.

Table 4: Common Pharmacophoric Features for Biologically Active Quinoline Scaffolds

Feature Description Importance in Binding
Aromatic Ring (R) The flat, rigid quinoline core. Essential for π-π stacking interactions within the protein's binding pocket.
Hydrogen Bond Acceptor (A) Nitrogen atoms in the quinoline and imidazole (B134444) rings. Forms critical hydrogen bonds with amino acid residues (e.g., lysine, asparagine).
Hydrogen Bond Donor (D) N-H group in the imidazole ring (if unsubstituted). Can donate a hydrogen bond to an acceptor group on the protein.

| Hydrophobic Group (H) | The benzyl substituent. | Occupies a hydrophobic pocket in the target protein, enhancing affinity. |

Theoretical Studies on Reaction Kinetics and Mechanisms for 3-Benzyl-3H-imidazo[4,5-f]quinoline Synthesis

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), can be used to study the synthesis of complex molecules. These calculations provide detailed information about the reaction pathway, including the structures of transition states and the energy barriers associated with each step. This allows chemists to understand how a reaction proceeds and to optimize conditions for better yields.

The synthesis of the core imidazo[4,5-f]quinoline scaffold can be achieved through various routes. A common method involves the condensation of a diamine precursor (e.g., quinoline-5,6-diamine) with an aldehyde. researchgate.net For 3-Benzyl-3H-imidazo[4,5-f]quinoline, this would likely involve a reaction with benzaldehyde, followed by or preceded by benzylation at the N-3 position. Another approach is the annulation of an imidazole ring onto a pre-existing quinoline structure. acs.org

Theoretical studies can investigate these pathways to:

Determine the most energetically favorable reaction mechanism.

Identify the rate-limiting step by calculating the highest energy barrier.

Analyze the role of catalysts in lowering activation energies. mdpi.com

Predict the regioselectivity of reactions, such as explaining why the benzyl group attaches to the N-3 position of the imidazole ring.

For instance, studies on related heterocycle syntheses have used computational tools to propose mechanisms for palladium-catalyzed cycloisomerization or to explain the regioselectivity in oxidative cascade reactions. mdpi.com Such theoretical investigations provide a powerful complement to experimental work in developing efficient and novel synthetic routes.

Table 5: Hypothetical DFT Investigation of a Key Synthetic Step

Reaction Step Information from Theoretical Calculation
Cyclization of N-benzyl-quinoline-5,6-diamine Structure and energy of the transition state for ring closure.
Aromatization (Dehydrogenation) Calculation of the reaction energy to form the aromatic imidazole ring.

| Catalyst-Substrate Interaction | Geometry and binding energy of the catalyst-reactant complex. |

Biological Activities and Mechanistic Studies in Vitro

Immunomodulatory Properties of Imidazoquinoline Derivatives

Imidazoquinoline derivatives are potent immunomodulators, with their activity primarily stemming from their interaction with Toll-like receptors (TLRs). This interaction triggers a series of cellular events that result in the production of various cytokines and the activation of different immune cells.

Imidazoquinolines are well-established ligands for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular receptors that recognize single-stranded RNA viruses. nih.gov The binding of imidazoquinoline derivatives to these receptors initiates a signaling cascade that leads to the activation of the immune system. nih.gov

The specific activity of these compounds as either agonists (activators) or antagonists (inhibitors) of TLR7 and TLR8 can be modulated by structural modifications to the imidazoquinoline scaffold. For instance, dimeric constructs of imidazoquinoline linked at the C2 position have been shown to exhibit antagonistic activities at both TLR7 and TLR8. nih.govacs.org Conversely, dimers linked at the C4, C8, and N¹-aryl positions have demonstrated agonistic activity at TLR7. nih.govacs.org Notably, an N¹-aryl dimer with a 12-carbon linker was found to be a dual TLR7/8 agonist. acs.org

Several well-known imidazoquinoline derivatives exhibit distinct TLR specificities. Imiquimod is a selective TLR7 agonist, while Resiquimod (R-848) is a potent agonist of both TLR7 and TLR8. nih.gov Another derivative, Gardiquimod, is also a selective TLR7 agonist. nih.gov The water-soluble derivative CL097 acts as a dual agonist for TLR7 and TLR8. nih.gov The potency of these compounds can be quantified by their half-maximal effective concentration (EC50). For example, one of the most active compounds in a series of TLR7/8 agonists showed an EC50 of 75-120 nM for human TLR7 and 2.8-3.1 µM for human TLR8. frontiersin.orgnih.gov

TLR Agonistic/Antagonistic Activity of Imidazoquinoline Derivatives
Compound/DerivativeTarget TLR(s)ActivityEC50 Values
ImiquimodTLR7AgonistData not available
Resiquimod (R-848)TLR7/TLR8AgonistData not available
GardiquimodTLR7AgonistData not available
CL097TLR7/TLR8Agonist0.1 µM (TLR7), 4 µM (TLR8) nih.gov
C2-linked Dimeric ImidazoquinolineTLR7/TLR8AntagonistData not available
N¹-aryl Dimer (12-carbon linker)TLR7/TLR8AgonistData not available
Active TLR7/8 AgonistTLR7/TLR8Agonist75-120 nM (hTLR7), 2.8-3.1 µM (hTLR8) frontiersin.orgnih.gov

A hallmark of TLR7 activation by imidazoquinoline agonists is the robust induction of type I interferons (IFNs), particularly IFN-α and IFN-β. nih.govnih.gov These cytokines are crucial components of the antiviral immune response. nih.gov The ligation of TLR7, especially in plasmacytoid dendritic cells (pDCs), triggers a signaling pathway that leads to the production of large amounts of type I IFNs. frontiersin.org The induction of IFN-α is considered a key mechanism behind the therapeutic efficacy of compounds like Imiquimod. frontiersin.orgnih.gov Studies have shown that the antitumor effects of Imiquimod are significantly diminished by an antiserum to murine IFN-α, highlighting the critical role of this cytokine. nih.gov

In addition to type I interferons, imidazoquinoline derivatives also stimulate the production of a range of pro-inflammatory cytokines. TLR7 and TLR8 activation leads to the secretion of cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org TLR8, which is highly expressed in monocytes, macrophages, and myeloid dendritic cells, is particularly associated with the induction of a pro-inflammatory cytokine profile that includes TNF-α and IL-12. nih.govfrontiersin.org The induction of these cytokines is a critical aspect of the immune response initiated by these compounds. For instance, the efficacy of Imiquimod is believed to depend on the induction of IFN-α, TNF-α, and IL-12. frontiersin.org

The activation of TLR7 and TLR8 by imidazoquinoline derivatives triggers a downstream signaling cascade that is largely dependent on the adaptor protein MyD88. nih.govnih.gov This signaling pathway culminates in the activation of transcription factors, most notably the nuclear factor-kappa B (NF-κB). nih.govnih.gov The activation of NF-κB is a pivotal step that leads to the transcription of genes encoding for pro-inflammatory cytokines and chemokines. nih.gov The process is crucial for mounting a robust immune response to pathogens. nih.gov

The potent immunostimulatory properties of imidazoquinoline derivatives make them excellent candidates for use as vaccine adjuvants. nih.govnih.govgoogle.com Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. Imidazoquinolines, by activating TLR7 and TLR8, can drive a strong Th1-biased immune response, which is characterized by the production of IFN-γ and is crucial for cell-mediated immunity. nih.govnih.gov This makes them particularly suitable for vaccines against viral infections and cancer. nih.govresearchgate.net For example, the imidazoquinoline derivative 3M-052 has been shown to drive a strong Th1 response to recombinant hemagglutinin from the H1N1 influenza virus. nih.gov

Anticancer and Antiproliferative Mechanisms of Imidazoquinoline Derivatives (In Vitro)

Beyond their immunomodulatory effects, certain imidazoquinoline derivatives have demonstrated direct anticancer and antiproliferative activities in vitro. northwestern.eduscilit.com These effects are mediated through various mechanisms, including the disruption of microtubule dynamics and the induction of cell cycle arrest and apoptosis.

Imidazoquinoxaline derivatives, which are structurally related to imidazoquinolines, have been shown to possess strong antiproliferative activity against a wide variety of cancer cells. nih.gov For instance, the imidazoquinoxaline EAPB0503 displayed a mean 50% Growth Inhibitory Concentration (GI50) of 0.490 μM across 60 human tumor cell lines. nih.gov Mechanistic studies have revealed that these compounds can interact with tubulin, a key component of the cellular cytoskeleton. nih.gov By binding to the colchicine binding site on β-tubulin, these derivatives inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2 and M phases, ultimately inducing apoptosis. nih.gov Unexpectedly, Imiquimod has also been found to bind directly to purified tubulin and inhibit its polymerization, suggesting that its anticancer activity may also be partly due to this mechanism. nih.gov

Antiproliferative Activity of Imidazoquinoxaline Derivatives
CompoundCancer Cell Line PanelMean GI50 (µM)Mechanism of Action
EAPB0203NCI-601.12 nih.govTubulin polymerization inhibition, G2/M phase arrest, apoptosis induction nih.gov
EAPB0503NCI-600.490 nih.govTubulin polymerization inhibition, G2/M phase arrest, apoptosis induction nih.gov
Imiquimod--Tubulin polymerization inhibition nih.gov

Kinase Inhibition

Imidazoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

VEGFR2: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. semanticscholar.org Blocking VEGFR-2 signaling is a promising anti-cancer strategy. semanticscholar.org Several quinazoline (B50416) and quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors. nih.govotavachemicals.comnih.gov One quinazoline derivative, compound 11d, exhibited an IC50 of 5.49 μM against VEGFR2 and was shown to downregulate the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov

PI3K/PKB: The PI3K/Akt (also known as PKB) pathway is a crucial signaling cascade that influences cell division, viability, and angiogenesis. semanticscholar.org VEGF-A binding to VEGFR-2 can trigger the activation of this pathway. semanticscholar.org Consequently, inhibitors of VEGFR-2, such as certain quinazoline derivatives, can indirectly inhibit the PI3K/Akt pathway. nih.gov

Other Kinases: The broader 3H-pyrazolo[4,3-f]quinoline core has been identified as a privileged structure for kinase inhibitors. nih.gov Compounds with this scaffold have shown potent, nanomolar inhibition against kinases like FLT3, which is implicated in acute myeloid leukemia (AML). nih.gov Docking studies suggest these compounds bind to the hinge region of the kinase. nih.gov

DNA/RNA Interaction Mechanisms

The planar structure of the imidazoquinoline ring system facilitates its interaction with nucleic acids, leading to potential therapeutic applications.

G-quadruplex Binding: Guanine-rich sequences in DNA can form non-canonical four-stranded structures known as G-quadruplexes (G4). nih.gov These structures are found in telomeres and oncogene promoter regions, making them attractive targets for cancer therapy. nih.gov Various quinoline (B57606) derivatives, including benzo[h]quinolines, have been investigated as G-quadruplex binding agents. researchgate.net These compounds can bind to and stabilize G4 structures, with some showing a preference for G-quadruplex DNA over duplex DNA. researchgate.net The binding is often characterized by interactions between the planar aromatic surface of the compound and the G-tetrads of the quadruplex. Kynurenic acid derivatives with a dihydroimidazoquinoline-dione core have also been studied for their G-quadruplex binding properties, where charged groups can facilitate binding to the grooves and loops of the structure. mdpi.com

Intercalation: While G-quadruplex binding is a primary mode of interaction, the planar aromatic core of compounds like 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), an analog of the natural alkaloid neocryptolepine, is also capable of intercalating between the base pairs of duplex DNA. mdpi.com This interaction can lead to DNA damage and interfere with processes like replication and transcription. mdpi.com

Interference with DNA Topoisomerases and Telomerases

By interacting with DNA, imidazoquinoline derivatives can also affect the function of enzymes that maintain DNA topology and integrity.

DNA Topoisomerases: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.govnih.gov Inhibition of these enzymes is a well-established anti-cancer strategy. nih.govnih.gov Novel series of pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to possess inhibitory activity against both topoisomerase I and IIα. nih.govnih.gov For instance, compound 2E from one study showed an equivalent inhibition pattern of topoisomerase IIα activity to that of the known drug etoposide at a 100 µM dose. nih.gov

Telomerases: Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of chromosomes. mdpi.com The formation and stabilization of G-quadruplex structures in telomeric DNA can inhibit telomerase activity. mdpi.com Therefore, compounds that bind and stabilize telomeric G-quadruplexes can indirectly act as telomerase inhibitors. nih.gov

Cell Cycle Modulation (in vitro studies)

The inhibition of kinases and interaction with DNA by imidazoquinoline derivatives can disrupt the normal progression of the cell cycle, a key target in cancer therapy. In vitro studies have shown that certain quinazoline derivatives can induce apoptosis by arresting the cell cycle. For example, the VEGFR-2 inhibitor SQ2 was found to arrest the cell cycle in the G1 and G2/M phases, leading to programmed cell death. researchgate.net

Antimicrobial Activity of Imidazoquinoline Derivatives (In Vitro)

Beyond their anticancer potential, imidazoquinoline derivatives have demonstrated significant antimicrobial properties. The fusion of the imidazole (B134444) and quinoline rings creates a scaffold with broad-spectrum activity against various pathogens. semanticscholar.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Species

Numerous studies have reported the synthesis and evaluation of imidazoquinoline derivatives against a panel of bacterial strains.

Gram-Positive Bacteria: Derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. semanticscholar.orgnih.gov In one study, thio- and chloro-functionalized imidazoquinolines were synthesized, with the electron-withdrawing chloro-substituent enhancing antibacterial efficacy. nih.gov Specifically, compound 5f in that study showed better Minimum Inhibitory Concentration (MIC) activity against S. aureus. nih.gov

Gram-Negative Bacteria: Activity has also been observed against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa. semanticscholar.org A series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives exhibited potential antibacterial activity, with compound 7p being the most potent inhibitor against E. coli, showing a MIC of 0.5 μg/mL. nih.gov Generally, the hydrophobic and small-molecule nature of these compounds may facilitate their passage through the outer membrane of Gram-negative bacteria. mdpi.com

Antibacterial Activity of Imidazoquinoline Derivatives
Compound ClassBacterial StrainActivity/ObservationReference
Chloro-imidazoquinolines (e.g., 5f)S. aureus (Gram-positive)Showed better MIC activity compared to other derivatives. nih.gov
Chloro-imidazoquinolines (e.g., 5f)E. coli (Gram-negative)Exhibited better MBC (Minimal Bactericidal Concentration) activity. nih.gov
7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinolines (e.g., 7p)E. coli (Gram-negative)MIC of 0.5 μg/mL, more potent than ciprofloxacin. nih.gov
1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinolinesB. subtilis, S. aureus, E. coli, P. aeruginosaScreened for in vitro activity via agar diffusion method. semanticscholar.org

Antifungal Properties

The antimicrobial spectrum of these compounds extends to fungal pathogens. Several quinoline and imidazole derivatives have been reported to possess antifungal properties. nih.govnih.govsemanticscholar.org

A series of 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinolines were tested for their antifungal activity against Candida albicans and Aspergillus niger using the agar diffusion method. semanticscholar.org

Imidazo[1,2-a]quinoxaline derivatives have shown broad-spectrum fungicidal activity against various phytopathogenic fungi, with some compounds showing more pronounced effects than commercial fungicides. nih.gov The proposed mechanism involves the disruption of hyphal differentiation and spore germination. nih.gov

Certain 8-hydroxyquinoline derivatives have demonstrated in vitro antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov

Antifungal Activity of Imidazoquinoline and Related Derivatives
Compound ClassFungal StrainActivity/ObservationReference
1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinolinesCandida albicans, Aspergillus nigerEvaluated for antifungal activity. semanticscholar.org
Imidazo[1,2-a]quinoxaline derivatives (e.g., 5c, 5f)Valsa mali, Fusarium solaniEC50 values of 5.6 μg/mL and 5.1 μg/mL, respectively. nih.gov
8-Hydroxyquinoline derivativesVarious Candida speciesActivity comparable to or higher than fluconazole. nih.gov

Potential as Multidrug-Resistant Antibiotic Prototypes

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The quinoline core is a well-established pharmacophore in antibacterial drugs, and its fusion with an imidazole ring to form imidazoquinolines has been explored for activity against resistant strains. nih.govbiointerfaceresearch.com

Studies on functionalized imidazoquinoline derivatives have demonstrated their potential as prototypes for new antibiotics. For instance, a series of thio-, chloro-, and hydroxyl-functionalized imidazoquinolines were synthesized and evaluated for their in vitro antibacterial activity against several bacterial pathogens. nih.gov Among these, certain derivatives showed moderate to significant activity. Specifically, an electron-withdrawing chloro-substituted imidazoquinoline exhibited notable antibacterial and anti-oxidant properties. nih.gov Another study focused on 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline derivatives, which showed promising activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. semanticscholar.org Furthermore, quinoline-based hydroxyimidazolium hybrids have been identified as potent anti-staphylococcal agents, with one hybrid compound demonstrating a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus. nih.gov Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide have also shown efficacy against methicillin-resistant S. aureus (MRSA) isolates, comparable to standard antibiotics like oxacillin and ciprofloxacin. mdpi.com

These findings suggest that the imidazo[4,5-f]quinoline scaffold could serve as a valuable template for designing new antibiotics to combat multidrug-resistant bacterial infections. nih.gov

Table 1: Antibacterial Activity of Selected Imidazoquinoline Analogues

Compound Type Bacterial Strain Activity Measure Result Reference
1-methyl-2-(4-chlorophenyl)-1H-imidazo[4,5-f]quinoline S. aureus MIC Good Activity semanticscholar.org
1-methyl-2-(4-chlorophenyl)-1H-imidazo[4,5-f]quinoline E. coli MIC Good Activity semanticscholar.org
Quinoline-based hydroxyimidazolium hybrid (7b) S. aureus MIC 2 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrid (7b) M. tuberculosis H37Rv MIC 10 µg/mL nih.gov
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) MRSA - High Activity mdpi.com

Modulation of Other Biological Targets and Receptors (In Vitro)

Beyond antibacterial applications, the imidazoquinoline scaffold has been investigated for its ability to interact with various other receptors and enzymes involved in physiological and pathological processes.

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that have emerged as therapeutic targets for conditions such as anxiety, depression, and kidney disease. nih.govelifesciences.org The inhibition of these channels is a key area of research. While direct data on 3-Benzyl-3h-imidazo[4,5-f]quinoline is limited, related heterocyclic structures have shown significant activity. For example, the quinoline derivative ML204 is a potent and selective inhibitor of TRPC4 and TRPC5 channels. medchemexpress.com Other small molecule inhibitors, such as AC1903, also demonstrate selectivity for TRPC5 over other TRPC channels like TRPC4 and TRPC6. google.com The development of potent and selective inhibitors derived from scaffolds like 2-aminobenzimidazole further highlights the potential for imidazole-containing structures to modulate these ion channels effectively. patsnap.com These findings suggest that the broader chemical class to which 3-Benzyl-3h-imidazo[4,5-f]quinoline belongs is relevant for the development of TRPC5 inhibitors.

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain and a crucial target for drugs treating anxiety, epilepsy, and sleep disorders. d-nb.info These receptors can be allosterically modulated by various ligands that bind to sites distinct from the endogenous GABA binding site. nih.gov

Structurally related chemotypes to imidazoquinolines, such as pyrazoloquinolinones, are known GABAA receptor ligands. d-nb.info Research into C2 substituted imidazoquinolines has identified them as ligands for the α/β-interface of the GABAA receptor. A pharmacological evaluation of a series of these compounds revealed that one derivative showed significant modulatory activity on an α1β3 containing receptor subtype, demonstrating that the imidazoquinoline core can modulate GABAA receptors independently of the classical benzodiazepine binding site. d-nb.info This indicates the potential for this scaffold to yield novel allosteric modulators of GABAA receptors.

Serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes, are deeply implicated in the pathophysiology of depression, anxiety, and other CNS disorders. nih.govnih.gov There is significant interest in developing dual-affinity ligands for these two receptors, as they are often co-expressed in relevant brain regions and may form heterodimers. nih.govnih.gov

The quinoline and isoquinoline scaffolds are featured in various serotonin receptor ligands. For instance, a butyrophenone derivative of tetrahydroisoquinoline was identified as a potent dual 5-HT1A and 5-HT7 receptor ligand with low nanomolar binding affinities for both. nih.gov While specific binding data for 3-Benzyl-3h-imidazo[4,5-f]quinoline at these receptors is not extensively documented, the established activity of related heterocyclic systems suggests that this chemical class holds potential for interaction with serotonin receptors.

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms, such as PDE10A, is a promising strategy for treating psychiatric and neurodegenerative disorders, including schizophrenia. nih.gov

The imidazo[4,5-b]pyridine core, a close structural analog of imidazo[4,5-f]quinoline, has been successfully utilized to develop potent and selective PDE10A inhibitors. nih.govnih.gov Research in this area led to the identification of compounds with single-digit nanomolar PDE10A activity. nih.gov Similarly, compounds based on a quinoline structure have been shown to be potent inhibitors of other PDE isoforms, such as PDE5. nih.govresearchgate.net The demonstrated success of these related scaffolds underscores the potential of the imidazo[4,5-f]quinoline core as a template for designing novel PDE inhibitors.

Table 2: PDE10A Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Analogues

Compound PDE10A IC₅₀ (nM) Reference
4 4.1 nih.gov
7 6.7 nih.gov
12b 4.9 nih.gov
24a 0.8 nih.gov
24b 1.0 nih.gov

Neglected tropical diseases, such as Human African Trypanosomiasis (caused by Trypanosoma brucei), require the development of new, effective, and safe oral drugs. nih.gov The quinoline scaffold has been a recurring motif in the search for new anti-protozoal agents. A study identified a quinoline-based phenyl sulfone derivative with moderate antitrypanosomal activity, showing an IC₅₀ value of 5.97 µM against T. brucei. nih.gov Additionally, related heterocyclic systems like imidazopyridines and imidazopyrimidines have yielded derivatives with potent in vitro activity against T. cruzi and T. brucei, with some compounds exhibiting EC₅₀ values in the sub-micromolar range. researchgate.net This body of research suggests that the imidazo[4,5-f]quinoline scaffold represents a promising area for the discovery of new anti-trypanosomal agents.

Medicinal Chemistry and Drug Discovery Perspectives

Identification of 3-Benzyl-3H-imidazo[4,5-f]quinoline as a Lead Scaffold

The imidazo[4,5-f]quinoline core is a recognized scaffold in medicinal chemistry, serving as a starting point for the synthesis of various biologically active molecules. clockss.org Its derivatives have been investigated for diverse applications, ranging from potent immunostimulants to mutagens, making the scaffold a subject of detailed structure-activity relationship (SAR) studies. nih.govoup.com The synthesis of compounds like 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (Me-IQ), a compound isolated from cooked foods, was undertaken specifically to clarify these relationships. oup.com

Retrosynthetic analysis reveals that the 3H-imidazo[4,5-f]quinoline core can be constructed through two primary synthetic routes: forming the imidazole (B134444) ring onto a pre-existing quinoline (B57606) or, alternatively, constructing the pyridine (B92270) part of the quinoline system onto an existing imidazole. clockss.org The identification of this class of compounds as having potent in vivo immunostimulatory activity established it as a valuable lead scaffold for the development of agents that modulate the immune response. nih.gov The benzyl (B1604629) group at the 3-position of the imidazole ring represents a specific substitution intended to explore the chemical space around this core, potentially influencing potency, selectivity, and physicochemical properties.

Optimization Strategies for Enhanced Potency and Selectivity (pre-clinical, in vitro)

Once a lead scaffold like imidazo[4,5-f]quinoline is identified, the next critical step is its optimization to enhance desired biological effects while minimizing off-target activities. Structure-activity relationship (SAR) studies are central to this process. For the imidazo[4,5-f]quinoline series, research has uncovered subtle yet critical structural requirements for activity. nih.gov

One of the key optimization strategies involves exploring regioisomers—molecules with the same atoms connected in a different spatial arrangement. In a pivotal study, derivatives of the regioisomeric pyrazolo[4,3-f]quinoline were synthesized and found to be biologically inactive. nih.gov This finding underscored the specific importance of the imidazo[4,5-f]quinoline nitrogen arrangement for immunostimulatory activity. In contrast, the novel pyrazolo[3,4-f]quinoline derivatives, which are more structurally analogous to the imidazo[4,5-f]quinoline core, were identified as potent in vivo immunostimulants. nih.gov

These pre-clinical findings highlight how minor changes to the core heterocycle can lead to a complete loss of activity, guiding further optimization efforts. Modifications would typically focus on substitutions at various positions of the quinoline and imidazole rings, including the benzyl moiety of the title compound, to fine-tune the molecule's interaction with its biological target.

Table 1: SAR Findings for Imidazo[4,5-f]quinoline Analogs

Scaffold Activity Status Reference
Imidazo[4,5-f]quinoline Active nih.gov
Pyrazolo[3,4-f]quinoline Active nih.gov

Pharmacophore Development and Rational Design

Pharmacophore modeling is a cornerstone of rational drug design, allowing chemists to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. Based on the SAR data from the imidazo[4,5-f]quinoline series, a hypothetical pharmacophore model can be constructed.

The key features would include:

A planar aromatic system: The fused quinoline ring system is a critical component.

Specific hydrogen bond donor/acceptor patterns: The precise arrangement of nitrogen atoms within the imidazo[4,5-f]quinoline core is crucial for activity, as demonstrated by the inactivity of regioisomers. nih.gov These nitrogens likely participate in key hydrogen bonding interactions with the target protein.

A hydrophobic/aromatic feature: In the case of 3-Benzyl-3H-imidazo[4,5-f]quinoline, the benzyl group provides a significant hydrophobic and aromatic substituent. Its position and orientation relative to the core heterocyclic system would be a defined vector in a 3D pharmacophore model.

Such a model, derived from active and inactive analogs, serves as a 3D query to screen virtual compound libraries for new molecules with a higher probability of being active. It also guides the rational design of new derivatives by suggesting specific modifications to improve target binding and potency.

Development of Novel Chemical Probes

Chemical probes are small molecules designed to interact with a specific protein or pathway, enabling the study of its biological function. While 3-Benzyl-3H-imidazo[4,5-f]quinoline itself has not been explicitly described as a chemical probe, its structural class, the imidazoquinolines, is well-known for this application.

For instance, derivatives of the isomeric imidazo[4,5-c]quinoline scaffold are famous for being potent agonists of Toll-like receptors 7 and 8 (TLR7/8). researchgate.net These compounds are widely used as chemical probes to investigate the innate immune system and as adjuvants to enhance vaccine responses. researchgate.net Given that the imidazo[4,5-f]quinoline scaffold also demonstrates immunostimulatory properties, it holds significant potential for the development of novel chemical probes. By modifying the substitution pattern, researchers could develop selective modulators for new biological targets, helping to elucidate complex cellular signaling pathways.

Strategies for Improving Physicochemical Properties (e.g., metabolic stability in vitro)

A biologically active compound does not make a viable drug candidate without appropriate drug-like properties. Physicochemical characteristics such as solubility and metabolic stability are critical. The imidazo[4,5-f]quinoline scaffold, like many nitrogen-containing heterocycles, presents specific challenges and opportunities for optimization.

Common strategies that could be applied to the 3-Benzyl-3H-imidazo[4,5-f]quinoline scaffold include:

Metabolic Hot Spot Blocking: The benzylic position (the carbon atom connecting the phenyl ring to the imidazole) is a well-known metabolic "hot spot," prone to oxidative metabolism by cytochrome P450 enzymes. One common strategy is to replace the hydrogen atoms on this carbon with deuterium (B1214612) or fluorine to strengthen the C-H bond and slow down metabolism.

Modulating Basicity: The basicity of the nitrogen atoms in the heterocyclic core can influence properties like solubility, cell permeability, and off-target activity, such as binding to the hERG potassium channel (a common cause of cardiotoxicity). acs.org Introducing electron-withdrawing groups on the rings can reduce basicity and mitigate such risks. acs.org

Lipophilicity Reduction: While the benzyl group adds a valuable interaction domain, it also significantly increases lipophilicity. High lipophilicity can lead to poor solubility and increased metabolic clearance. Strategies to balance this include introducing polar groups on the benzyl ring or the quinoline core. acs.org

These optimization strategies, tested using in vitro systems such as human liver microsomes, are essential for converting a promising lead compound into a developable drug candidate. acs.org

Alternative Applications of Imidazoquinoline Systems

Use as Fluorescent Probes and Dyes

The imidazo[4,5-f]quinoline scaffold is a key component in a variety of heterocyclic compounds known for their fluorescent properties. The inherent aromatic and conjugated system of the quinoline (B57606) ring fused with the imidazole (B134444) moiety provides a platform for the development of fluorescent molecules. Modifications to this core structure, such as the introduction of different substituents, can tune the photophysical properties, including absorption and emission wavelengths, quantum yields, and Stokes shifts.

For instance, studies on related imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines have demonstrated their capacity to emit intense blue luminescence. researchgate.net The substitution pattern on these molecules significantly influences their fluorescence quantum yield and emission wavelengths. researchgate.net Furthermore, turning a quinoline-based bioactive molecule into a fluorescent probe by adding a small N-dimethyl group has been successfully demonstrated, allowing for its tracking within cells. nih.gov While these findings suggest that the imidazo[4,5-f]quinoline system has the potential to be developed into fluorescent probes and dyes, specific research into the fluorescence of 3-Benzyl-3h-imidazo[4,5-f]quinoline has not been reported. The introduction of a benzyl (B1604629) group at the 3-position would likely influence the compound's photophysical characteristics, but experimental data is needed to confirm this.

Application in Organic Photovoltaic Devices and Dye-Sensitized Solar Cells

The electronic properties of quinoline and its derivatives make them attractive candidates for use in organic electronic devices, including organic photovoltaic (OPV) cells and dye-sensitized solar cells (DSSCs). These compounds can act as photosensitizers, electron transport materials, or hole transport materials.

Research has shown that certain fused imidazoquinoline systems are effective in photovoltaic applications. For example, 3H- researchgate.netBenzofuro[2,3-b]imidazo[4,5-f]quinolines have been synthesized and identified as high-performance organic photosensitizers for DSSCs. researchgate.net These compounds exhibit high fluorescence quantum yields and have achieved photovoltaic performance with efficiencies in the range of 4.89–5.05%. researchgate.net The study of these related compounds highlights the potential of the imidazo[4,5-f]quinoline core in solar cell technology. The performance of such devices is dependent on factors like the compound's absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility. While the 3-benzyl substitution in 3-Benzyl-3h-imidazo[4,5-f]quinoline would alter its electronic properties, its specific performance in OPV or DSSC applications has not been documented.

Investigation as Corrosion Inhibitors

Nitrogen-containing heterocyclic compounds, including quinoline and imidazole derivatives, are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings facilitate this adsorption.

Studies on compounds structurally related to 3-Benzyl-3h-imidazo[4,5-f]quinoline have demonstrated significant corrosion inhibition. For instance, 3-Benzyl-2-mercaptoquinoizoline-4(3H)-one (BMQ) has been studied as a corrosion inhibitor for carbon steel in hydrochloric acid. researchgate.net The results indicated that BMQ acts as an effective inhibitor, with its inhibition efficiency increasing with concentration. researchgate.net Similarly, other quinoline derivatives have been shown to form a protective film on metal surfaces, acting as effective corrosion inhibitors. deakin.edu.aubiointerfaceresearch.com The presence of the benzyl group in these inhibitors can enhance their adsorption on the metal surface through hydrophobic interactions. While these findings strongly suggest that 3-Benzyl-3h-imidazo[4,5-f]quinoline could exhibit corrosion-inhibiting properties, specific experimental studies and data on its performance are not available in the current literature.

Q & A

Q. How can researchers synthesize 3-Benzyl-3H-imidazo[4,5-f]quinoline derivatives, and what analytical methods validate their structural integrity?

A stepwise synthesis involves reducing 6-nitroquinoline-5-amine to quinoline-5,6-diamine, followed by benzylation and cyclization. Structural validation employs infrared (IR) spectroscopy, 1H^1H NMR, and mass spectrometry. Elemental analysis confirms purity. For imidazo[4,5-f]quinoline analogs, UV absorption spectroscopy and circular dichroism (CD) are critical for assessing conformational stability .

Q. What experimental approaches are used to study the mutagenicity of 3-Benzyl-3H-imidazo[4,5-f]quinoline analogs?

The Ames test (Salmonella typhimurium TA98) is standard for assessing frameshift mutagenicity. Co-incubation with antimutagenic agents (e.g., cruciferous vegetable extracts) can modulate activity. Dose-response curves and metabolic activation using S9 liver fractions are mandatory for replicating in vivo conditions .

Q. How do sequence-dependent conformational changes in DNA adducts influence mutagenic outcomes?

UV melting temperature analysis and CD spectroscopy reveal that IQ (a structural analog) adducts induce helical distortions in DNA, favoring mispairing during replication. For example, C8-deoxyguanosine adducts adopt varied conformations depending on flanking bases, impacting repair efficiency and mutation spectra .

Advanced Research Questions

Q. What methodologies resolve contradictions in metabolic activation pathways across in vitro vs. in vivo models?

Comparative studies using LC-MS/MS identify species-specific cytochrome P450 isoforms responsible for N-hydroxylation. For instance, rat hepatic microsomes predominantly produce N-OH-IQ (a mutagenic metabolite), while human CYP1A2 shows slower activation kinetics. Parallel assays with congenic mice (Ah-responsive vs. Ah-nonresponsive strains) clarify aryl hydrocarbon receptor (AhR) roles in metabolic modulation .

Q. How can researchers design experiments to evaluate cytokine modulation by 3-Benzyl-3H-imidazo[4,5-f]quinoline derivatives?

Dose-dependent IL6 mRNA and protein upregulation are quantified via RT-qPCR and ELISA in macrophage cell lines (e.g., RAW 264.7). Co-treatment with AhR antagonists (e.g., CH223191) tests receptor dependency. Data normalization to housekeeping genes (e.g., Gapdh) and cytotoxicity controls (MTT assay) are essential .

Q. What strategies mitigate DNA adduct formation in target tissues, and how are repair kinetics measured?

Pretreatment with glucuronidation inducers (e.g., olitpraz) reduces adduct levels in colon and bladder tissues. 32P^{32}P-Postlabeling assays quantify adduct persistence, while comet assays assess repair efficiency in primary fibroblasts. Time-course studies in N-acetyltransferase-deficient mice highlight genotype-specific susceptibility .

Q. How do structural modifications (e.g., benzyl substitution) alter mutagenic potency compared to parent compounds like IQ?

Molecular docking and molecular dynamics simulations predict steric effects of benzyl groups on DNA intercalation. Experimental validation uses competitive Ames test formats with IQ and its derivatives. Mutagenic indices (revertants/μg) are normalized to metabolic activation rates measured via HPLC .

Methodological Considerations

Q. What controls are critical for antimutagenicity assays using plant extracts?

  • Positive controls : Pure inhibitors (e.g., riboflavin 5'-phosphate) to benchmark efficacy.
  • Negative controls : Boiled extracts to rule out heat-labile compounds.
  • Dose standardization : Total phenolic content (Folin-Ciocalteu assay) ensures comparability across extracts .

Q. How do researchers address batch variability in synthesizing imidazo[4,5-f]quinoline derivatives?

Strict stoichiometric ratios (e.g., 1:1.2 for amine:benzyl halide) and inert atmospheres (N2_2/Ar) minimize side reactions. Purity thresholds (>95% by HPLC) and reproducibility across three independent syntheses are required for biological testing .

Q. What advanced techniques elucidate in vivo vs. in vitro metabolic divergence?

Stable isotope-labeled analogs (e.g., 13C^{13}C-IQ) tracked via accelerator mass spectrometry (AMS) provide absolute quantification in tissues. Bile duct-cannulated rat models distinguish hepatic excretion vs. systemic circulation of metabolites .

Contradictions and Open Questions

  • Repair pathway disparities : While nucleotide excision repair (NER) dominates in vitro, base excision repair (BER) is more active in vivo for IQ adducts. Resolve via Xpa/Xpc knockout models .
  • AhR-independent toxicity : Neurotoxicity observed in E17 rat midbrain cultures at 5 μM IQ suggests alternate pathways (e.g., oxidative stress). Mitochondrial membrane potential assays (JC-1 staining) and ROS probes (DCFH-DA) are underutilized .

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